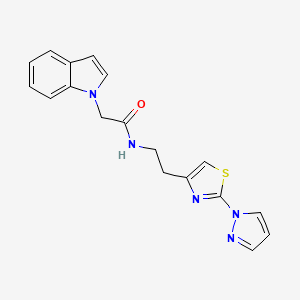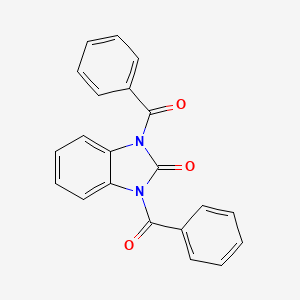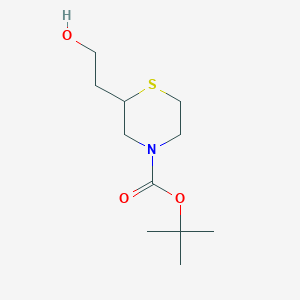
tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate” is a chemical compound with the CAS Number: 1648864-62-3. It has a molecular weight of 247.36 . The compound is typically stored at room temperature and appears in an oil form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO3S/c1-11(2,3)15-10(14)12-5-7-16-9(8-12)4-6-13/h9,13H,4-8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
As mentioned earlier, “tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate” is an oil-like substance that is stored at room temperature .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate:
Pharmaceutical Development
tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate: is often used as a building block in the synthesis of pharmaceutical compounds. Its unique structure allows for the creation of various derivatives that can be tested for biological activity, including potential therapeutic agents for treating diseases .
Chemical Synthesis
This compound serves as an intermediate in organic synthesis. Its functional groups make it a versatile reagent for constructing complex molecules, which can be used in various chemical reactions and processes .
Biological Studies
Researchers utilize tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate in biological studies to investigate its interactions with different biological targets. This can help in understanding its potential effects on biological systems and its suitability for drug development .
Material Science
In material science, this compound can be used to synthesize new materials with specific properties. Its incorporation into polymers or other materials can enhance their characteristics, such as stability, flexibility, or reactivity .
Catalysis Research
tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate: is also explored in catalysis research. It can act as a ligand or a catalyst in various chemical reactions, potentially improving the efficiency and selectivity of these processes .
Environmental Chemistry
This compound is studied for its potential applications in environmental chemistry. It can be used to develop new methods for detecting or neutralizing environmental pollutants, contributing to cleaner and safer environments .
Agricultural Chemistry
In agricultural chemistry, tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate is investigated for its potential use in developing new agrochemicals. These could include pesticides, herbicides, or growth regulators that are more effective and environmentally friendly .
Medicinal Chemistry
Medicinal chemists use this compound to design and synthesize new molecules with potential therapeutic benefits. Its structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and safety profiles .
Each of these applications highlights the versatility and importance of tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate in scientific research, spanning multiple fields and contributing to advancements in various areas of study.
Safety and Hazards
The safety information for this compound indicates that it should be handled with care. The compound has been assigned the GHS07 pictogram, and the associated hazard statements are H315, H319, and H335 . These statements correspond to skin irritation, eye irritation, and respiratory irritation, respectively .
Propiedades
IUPAC Name |
tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3S/c1-11(2,3)15-10(14)12-5-7-16-9(8-12)4-6-13/h9,13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRGPNAJDMIWRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSC(C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

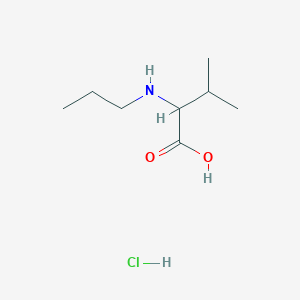
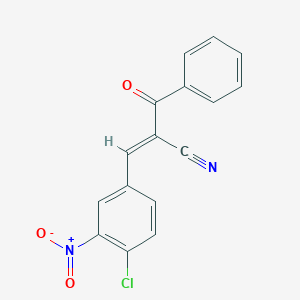
![Cyclopropyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2556587.png)
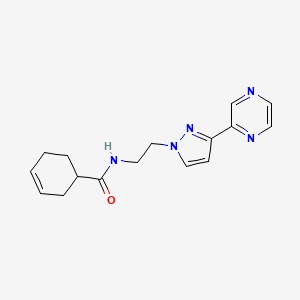
![2-[(2,5-Dimethylphenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2556589.png)

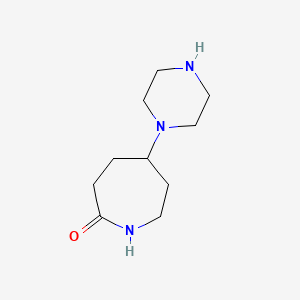

![3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2556595.png)
![Methyl 2-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2556597.png)
